Calpeptine

Vue d'ensemble

Description

La calpeptine est un inhibiteur puissant et pénétrant des cellules de la calpaïne, une famille de protéases à cystéine dépendantes du calcium. Elle est largement utilisée dans la recherche scientifique en raison de sa capacité à inhiber l'activité de la calpaïne, qui joue un rôle crucial dans divers processus physiologiques et pathologiques .

Applications De Recherche Scientifique

Calpeptin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Calpeptin is a potent inhibitor of calpain, a family of calcium-dependent cysteine proteases . Calpain plays a crucial role in the pathophysiology of neurodegeneration . Calpeptin also inhibits cathepsin K , a lysosomal cysteine protease involved in the degradation of proteins such as collagen .

Mode of Action

Calpeptin interacts with its targets by binding to the active site of calpain and cathepsin K, thereby inhibiting their proteolytic activity . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegenerative diseases .

Biochemical Pathways

Calpeptin’s inhibition of calpain affects several biochemical pathways. Calpain activation is a significant factor in neurodegenerative diseases, causing the activation of apoptotic machinery . By inhibiting calpain, Calpeptin can prevent calpain-mediated apoptosis in degenerating neurons . Furthermore, the inhibition of cathepsins by calpeptin has been suggested as a promising approach for the treatment of SARS-CoV-2 and potentially other viral infections .

Result of Action

The inhibition of calpain by Calpeptin has been associated with neuroprotective effects, such as the prevention of neuronal cell death in neurodegenerative diseases . In addition, Calpeptin treatment has been shown to decrease cell density and proliferation . Moreover, it has been identified as a potent and highly specific inhibitor of SARS-CoV-2 and its variants .

Action Environment

The action of Calpeptin can be influenced by various environmental factors. For instance, the effectiveness of Calpeptin in inhibiting SARS-CoV-2 was demonstrated in a study involving Golden Syrian hamsters . .

Analyse Biochimique

Biochemical Properties

Calpeptin plays a crucial role in inhibiting calpain activity, which is involved in numerous biochemical reactions. Calpain is a non-lysosomal cysteine protease that requires calcium for its activation. Calpeptin interacts with the active site of calpain, preventing its proteolytic activity. This interaction is essential for studying the role of calpain in various physiological and pathological processes. Calpeptin also inhibits other cysteine proteases, such as cathepsins, which are involved in protein degradation and processing .

Cellular Effects

Calpeptin has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Calpeptin has been shown to inhibit cell migration, proliferation, and apoptosis by targeting calpain activity. In immune cells, calpeptin regulates the immune response by modulating the activity of macrophages, neutrophils, and lymphocytes . Additionally, calpeptin has neuroprotective effects, suggesting its potential to cross the blood-brain barrier and protect neurons from degeneration .

Molecular Mechanism

The molecular mechanism of calpeptin involves its binding to the active site of calpain, inhibiting its proteolytic activity. Calpeptin prevents the autolysis of calpain, which is essential for its activation. By inhibiting calpain, calpeptin modulates various cellular processes, including apoptosis, cell migration, and signal transduction. Calpeptin also affects the expression of genes involved in these processes, further elucidating its role in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calpeptin change over time. Calpeptin is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Its stability and efficacy may decrease over time when in solution. Long-term studies have shown that calpeptin can have sustained effects on cellular function, including prolonged inhibition of calpain activity and modulation of cellular processes .

Dosage Effects in Animal Models

The effects of calpeptin vary with different dosages in animal models. In mice, a dose of 25 μg/kg has been shown to be effective in reducing inflammation and neurodegeneration without causing significant toxicity . Higher doses may lead to adverse effects, such as increased risk of side effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

Calpeptin is involved in various metabolic pathways, primarily through its inhibition of calpain. Calpain is a key regulator of autophagy, a process that involves the degradation and recycling of cellular components. By inhibiting calpain, calpeptin enhances autophagic flux and prevents the accumulation of autophagosomes . Calpeptin also affects other metabolic pathways, such as those involving cathepsins, which are involved in protein degradation and processing .

Transport and Distribution

Calpeptin is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable compound that can cross the cell membrane and reach its target sites. Calpeptin interacts with transporters and binding proteins that facilitate its distribution within cells. Its ability to cross the blood-brain barrier suggests that it can reach the central nervous system and exert its neuroprotective effects .

Subcellular Localization

The subcellular localization of calpeptin is crucial for its activity and function. Calpeptin primarily localizes to the cytoplasm, where it interacts with calpain and other cysteine proteases. It can also be found in other subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the cell type and conditions . The localization of calpeptin is influenced by various factors, including its binding interactions and post-translational modifications.

Méthodes De Préparation

La calpeptine est synthétisée par un processus en plusieurs étapes impliquant le couplage de dérivés spécifiques d'acides aminés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la liaison peptidique : Cela implique le couplage de la N-benzyloxycarbonyl-L-leucine et de la N-benzyloxycarbonyl-L-norleucine en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC).

Déprotection : Les groupes protecteurs benzyloxycarbonyl sont éliminés par hydrogénation ou traitement acide.

Purification : Le produit final est purifié par des techniques chromatographiques afin d'obtenir de la this compound pure.

Analyse Des Réactions Chimiques

La calpeptine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de la this compound.

Applications de recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en inhibant l'activité de la calpaïne. Elle se lie au site actif de la calpaïne, empêchant la protéase de cliver ses substrats. Cette inhibition perturbe divers processus cellulaires qui dépendent de l'activité de la calpaïne, tels que le remodelage du cytosquelette et la transduction du signal .

Comparaison Avec Des Composés Similaires

La calpeptine est unique en raison de sa puissante activité inhibitrice et de sa capacité à pénétrer les cellules. Des composés similaires comprennent :

S-calpeptine : Un analogue sulfoné de la this compound avec des propriétés inhibitrices similaires.

GC-376 : Un promédicament chimiquement similaire qui inhibe les cathepsines et les protéases virales.

MG132 : Un inhibiteur du protéasome qui inhibe également l'activité de la calpaïne. La this compound se distingue par sa spécificité et son efficacité à inhiber la calpaïne, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Propriétés

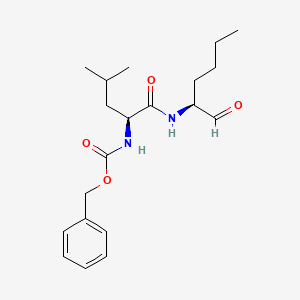

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUOGKHUUUWAF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922464 | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-20-5 | |

| Record name | Calpeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calpeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.